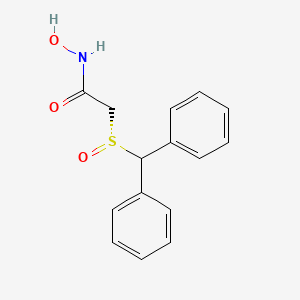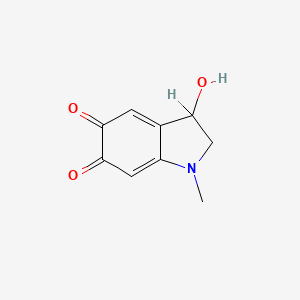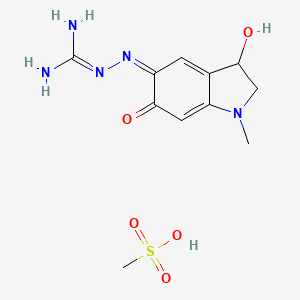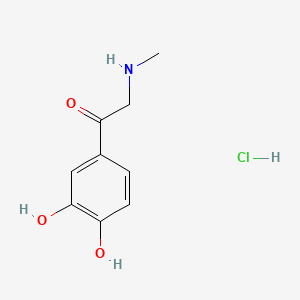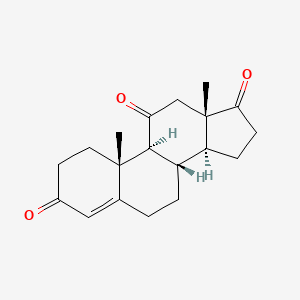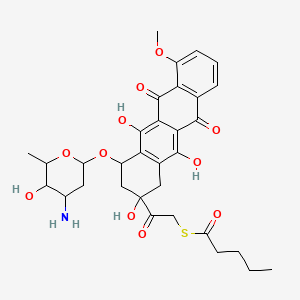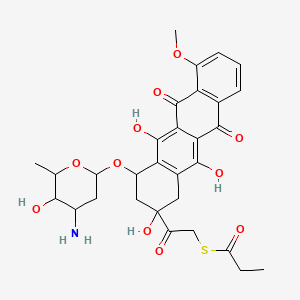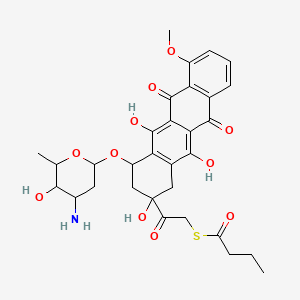
阿福泽林
描述
科学研究应用
阿福泽林具有广泛的科学研究应用:
作用机制
阿福泽林通过各种分子靶点和途径发挥作用:
抗氧化活性: 它清除自由基并减少氧化应激.
抗炎活性: 阿福泽林抑制促炎细胞因子和酶的表达.
抗癌活性: 它通过激活胱天蛋白酶和其他凋亡途径诱导癌细胞凋亡.
神经保护活性: 阿福泽林保护神经元免受氧化损伤并促进线粒体生物合成.
生化分析
Biochemical Properties
Afzelin plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, afzelin has been shown to inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, afzelin interacts with proteins such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), modulating their activity and thereby exerting anti-inflammatory effects .
Cellular Effects
Afzelin influences various cellular processes and cell types. It has been shown to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways . These pathways are crucial for cell survival, proliferation, and apoptosis. Afzelin also affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and oxidative stress . Furthermore, afzelin impacts cellular metabolism by enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase .
Molecular Mechanism
At the molecular level, afzelin exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators . Afzelin also modulates the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression . Additionally, afzelin enhances the activity of antioxidant enzymes, thereby reducing oxidative stress and protecting cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of afzelin have been observed to change over time. Afzelin is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that afzelin can exert sustained anti-inflammatory and antioxidant effects, although its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that afzelin can have long-term beneficial effects on cellular function, including reduced inflammation and oxidative stress .
Dosage Effects in Animal Models
The effects of afzelin vary with different dosages in animal models. At low to moderate doses, afzelin has been shown to exert beneficial effects, including reduced inflammation, oxidative stress, and improved metabolic function . At high doses, afzelin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with the beneficial effects plateauing at higher doses and adverse effects becoming more prominent .
Metabolic Pathways
Afzelin is involved in various metabolic pathways, including the antioxidant defense system. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity and thereby reducing oxidative stress . Afzelin also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Afzelin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, afzelin can bind to proteins and other biomolecules, affecting its localization and accumulation . Afzelin has been shown to accumulate in specific tissues, including the liver, kidneys, and brain, where it exerts its effects .
Subcellular Localization
Afzelin’s subcellular localization plays a crucial role in its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Afzelin’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . In the mitochondria, afzelin can enhance the activity of antioxidant enzymes, reducing oxidative stress and protecting cells from damage .
准备方法
合成路线和反应条件: 阿福泽林是由芹菜素通过芹菜素 3-O-鼠李糖基转移酶酶合成 . 该过程涉及通过糖苷键将鼠李糖基残基连接到芹菜素的 3 位 .
工业生产方法: 在工业环境中,可以通过将山药提取物溶解在酸性缓冲液中并添加从淀粉葡糖苷酶中提取的酶来获得阿福泽林。反应在 35 至 55°C 下搅拌进行 24 至 48 小时。 一旦底物消失,反应就会在 80 至 100°C 的热水中加热 5 至 15 分钟来终止 .
化学反应分析
反应类型: 阿福泽林经历各种化学反应,包括氧化、还原和取代 .
常见试剂和条件:
氧化: 阿福泽林可以使用常见的氧化剂(如过氧化氢或高锰酸钾)在温和条件下氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠)进行。
取代: 取代反应通常涉及亲核试剂,如氢氧根离子或胺类。
主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生阿福泽林的氧化衍生物,而还原可能产生化合物的还原形式。
相似化合物的比较
阿福泽林由于存在鼠李糖苷基团而具有独特性,这使其与其他黄酮类化合物(如芹菜素)区别开来 . 这种结构差异有助于其改善的选择性和抑制更广泛的信号蛋白的能力 .
类似化合物:
芹菜素: 没有鼠李糖苷基团的黄酮醇。
槲皮素: 具有类似抗氧化特性的另一种黄酮醇。
芦丁: 槲皮素的糖苷,具有类似的生物活性.
阿福泽林因其独特的结构和多种生物活性而脱颖而出,使其成为科学研究和工业应用各个领域的宝贵化合物。
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSLMHZOJATCCP-AEIZVZFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197459 | |
| Record name | Afzelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-39-3 | |
| Record name | Afzelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afzelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afzelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFZELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


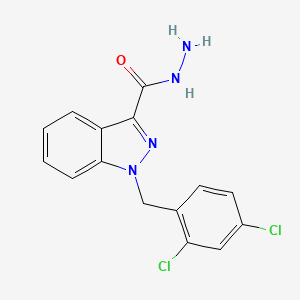
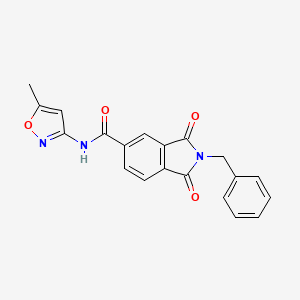
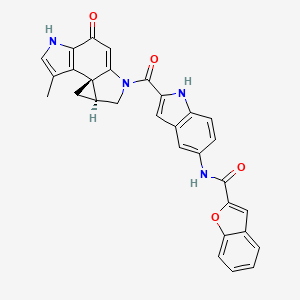
![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)
